molecular formula C8H9BrO B015470 (2-Bromoethoxy)benzene CAS No. 589-10-6

(2-Bromoethoxy)benzene

Cat. No.: B015470
CAS No.: 589-10-6
M. Wt: 201.06 g/mol
InChI Key: JJFOBACUIRKUPN-UHFFFAOYSA-N
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Description

(2-Bromoethoxy)benzene, also known as 1-Bromo-2-phenoxyethane, is an organic compound with the molecular formula C8H9BrO. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is characterized by the presence of a bromine atom attached to an ethoxy group, which is further connected to a benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromoethoxy)benzene can be synthesized through several methods. One common method involves the reaction of phenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Another method involves the anti-Markovnikov addition of hydrogen bromide to styrene, using specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent. This method can achieve a high yield of 95% by optimizing reaction conditions, including temperature and duration .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency. The product is typically purified through distillation and other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Phenoxyethanol derivatives.

    Oxidation: Phenoxyacetaldehyde or phenoxyacetic acid.

    Reduction: Ethylbenzene derivatives.

Scientific Research Applications

Antimicrobial Agents

One of the most notable applications of (2-Bromoethoxy)benzene is in the synthesis of antimicrobial agents. Recent studies have demonstrated its effectiveness in creating β-peptidomimetics—molecules designed to mimic the function of natural peptides. These compounds exhibit significant antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations ranging from 2.1 to 7.2 μM .

Synthesis of Phenelzine

This compound serves as a precursor for phenelzine, a medication used in the treatment of depression and anxiety disorders. The compound reacts with hydrazine to produce phenelzine, showcasing its importance in pharmaceutical chemistry .

Building Block for Organic Synthesis

In industrial settings, this compound is utilized as a building block for synthesizing various organic compounds, including polymers and macrocycles. Its reactivity allows for further functionalization and incorporation into larger molecular structures.

Flame Retardants

The compound has also found applications as a flame retardant due to its chemical stability and ability to inhibit combustion processes .

Synthesis of Macrocyclic Compounds

This compound plays a crucial role in the synthesis of macrocyclic compounds known as pillararenes. These are formed through co-condensation reactions with other aromatic compounds, leading to a variety of constitutional isomers that exhibit unique properties such as varying melting points and binding affinities . The ability to modify these macrocycles through functionalization opens avenues for designing new materials with specific biochemical interactions.

Cellular Effects and Toxicity Studies

Research indicates that this compound can influence cellular processes by interacting with key signaling molecules. Studies have shown that it can induce oxidative stress in cells, leading to potential cytotoxic effects at higher concentrations. Understanding these interactions is vital for assessing the safety and efficacy of compounds derived from this compound.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
PharmaceuticalSynthesis of β-peptidomimeticsAntimicrobial activity against bacteria
Preparation of phenelzineUsed in treating depression
IndustrialBuilding block for polymers and macrocyclesVersatile in organic synthesis
Flame retardantEnhances material safety
Biochemical ResearchSynthesis of pillararenesUnique properties based on structural variations
Cellular interaction studiesInduces oxidative stress at high concentrations

Mechanism of Action

The mechanism of action of (2-Bromoethoxy)benzene involves its interaction with nucleophiles, leading to the substitution of the bromine atom. This reaction is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom adjacent to it more susceptible to nucleophilic attack. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromoethoxy)benzene is unique due to the presence of the bromine atom, which imparts specific reactivity patterns in nucleophilic substitution and other reactions. Its intermediate reactivity, compared to chlorine and iodine analogs, makes it a versatile compound in various chemical syntheses .

Biological Activity

(2-Bromoethoxy)benzene, also known as o-(2-bromoethoxy)benzene, is an organic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Chemical Formula : C9_9H10_{10}BrO
  • Molecular Weight : 215.08 g/mol
  • Structure : The compound features a bromine atom attached to an ethoxy group, which is further connected to a benzene ring. This structural configuration plays a crucial role in its biological interactions.
  • Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy against Pseudomonas aeruginosa and Acinetobacter baumannii, both notorious for their antibiotic resistance, highlights its potential as a therapeutic agent in combating infections caused by these pathogens .
  • Inhibition of Biofilm Formation : The compound has been shown to effectively reduce biofilm formation in bacterial cultures. This is particularly important in clinical settings where biofilms contribute to chronic infections and resistance to treatment .
  • Cytotoxic Effects : Research indicates that this compound can influence cell viability and apoptosis in certain cell lines. For example, it has been observed to induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : It acts as an inhibitor for several cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions when co-administered with other medications .

Study 1: Antimicrobial Efficacy

A study tested the antimicrobial activity of this compound against clinical isolates of Pseudomonas aeruginosa. The results showed a statistically significant reduction in biofilm levels across multiple strains, with an average reduction of 96% in biofilm formation compared to controls .

Study 2: Cytotoxicity Assessment

In vitro assays were conducted on various cancer cell lines, including breast and lung cancer cells. The compound demonstrated IC50_{50} values ranging from 10 to 20 µM, indicating potent cytotoxic effects that warrant further investigation for potential therapeutic applications .

Data Tables

Biological ActivityTarget Organism/Cell LineEffect ObservedReference
AntimicrobialPseudomonas aeruginosa96% reduction in biofilm formation
CytotoxicityBreast Cancer CellsIC50_{50} = 15 µM
Enzyme InhibitionCYP1A2Inhibition observed

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound derivatives, revealing that modifications to the ethoxy group can enhance or diminish biological activity. For instance, introducing additional halogen atoms has been shown to increase antimicrobial potency against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2-bromoethoxy)benzene, and how do solvent choices influence yield?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution between phenol derivatives and 1,2-dibromoethane. Evidence from patent applications highlights the use of aprotic solvents (e.g., THF, acetone) and organic bases (e.g., DIPEA) to enhance reaction efficiency. For example, cyclic ethers like THF improve solubility of intermediates, while ketones suppress side reactions like hydrolysis .

Q. How can researchers purify this compound to achieve >95% purity for downstream applications?

  • Methodological Answer : Distillation under reduced pressure (e.g., 220–221°C boiling point) is recommended for bulk purification . For trace impurities, column chromatography using silica gel with hexane/ethyl acetate gradients (8:2 ratio) effectively separates brominated byproducts. Deuterated analogs (e.g., (2-bromoethyl)benzene-d5) require specialized techniques like preparative HPLC with deuterated solvents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Distinct signals for the ethoxy chain (δ 3.6–4.2 ppm for CH2Br and OCH2) and aromatic protons (δ 6.8–7.4 ppm) confirm structure .
  • HPLC : Retention time analysis (e.g., 1.38 minutes under SMD-TFA05 conditions) validates purity .
  • LCMS : Molecular ion peaks (e.g., m/z 185 [M+H]+) corroborate molecular weight .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR or LCMS data often arise from residual solvents or isotopic impurities (e.g., deuterated vs. non-deuterated analogs). Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, overlapping peaks in aromatic regions can be resolved via NOESY experiments .

Q. What reaction mechanisms explain the formation of byproducts during this compound synthesis?

  • Methodological Answer : Competing SN2 and E2 pathways under basic conditions may generate alkene byproducts (e.g., styrene derivatives). Kinetic studies using deuterated reagents (e.g., D2O quenching) reveal solvent-dependent elimination trends. Polar aprotic solvents favor substitution, while elevated temperatures promote β-hydride elimination .

Q. How can this compound be incorporated into complex organic frameworks, such as spirocyclic or heteroaromatic systems?

  • Methodological Answer : Its bromide group serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. For example, in synthesizing umeclidinium bromide, it reacts with azabicyclo[2.2.2]octane derivatives in THF/water mixtures to form quaternary ammonium salts .

Q. What strategies mitigate thermal instability of this compound during long-term storage?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber glass to prevent light-induced degradation. Stabilize with radical inhibitors (e.g., BHT) and avoid contact with metals. Monitor decomposition via periodic GC-MS to detect bromophenol or ethylene oxide derivatives .

Q. How do isotope-labeled analogs (e.g., deuterated this compound) aid in metabolic or mechanistic studies?

  • Methodological Answer : Deuterated versions (e.g., (2-bromoethyl)benzene-d5, 99 atom% D) are used as internal standards in mass spectrometry to quantify metabolites or track reaction pathways via kinetic isotope effects (KIEs). These analogs are synthesized using deuterated reagents (e.g., D2O, C6D5CH2CH2Br) .

Properties

IUPAC Name

2-bromoethoxybenzene
Source PubChem
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InChI

InChI=1S/C8H9BrO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFOBACUIRKUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9049322
Record name 1-Bromo-2-phenoxyethane
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Molecular Weight

201.06 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless crystalline solid; [Sigma-Aldrich MSDS]
Record name beta-Bromophenetole
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CAS No.

589-10-6
Record name (2-Bromoethoxy)benzene
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Record name Benzene, (2-bromoethoxy)-
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Record name (2-Bromoethoxy)benzene
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Record name Benzene, (2-bromoethoxy)-
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Record name 1-Bromo-2-phenoxyethane
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Record name 2-bromoethyl phenyl ether
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Synthesis routes and methods I

Procedure details

In a mixed solution consisting of 50 g of 1,2-dibromoethane, 18.5 g of phenol and 100 ml of water was added dropwise 30 ml of water containing therein 7.9 g of sodium hydroxide at a temperature of 130° C. over 30 minutes with stirring. The reaction solution was further stirred for 6 hours. After completion of the reaction, the organic layer was separated from the reaction solution, washed twice with a saturated aqueous potassium carbonate solution, washed twice with water and dried with anhydrous sodium sulfate. The organic layer was separated by filtration and condensed under reduced pressure to give 34.3 g of 2-phenoxyethyl bromide having a boiling point of 105° C. to 107° C. at 6 mmHg in a yield of 85%.
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50 g
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18.5 g
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7.9 g
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30 mL
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100 mL
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Synthesis routes and methods II

Procedure details

A suspension of phenol (5 g, 0.053 mol), 1,2-dibromethane (60 g, 0.319 mol) and K2CO3 (22 g, 0.16 mol) in dry acetonitrile (100 ml) was stirred at 60° C. overnight under nitrogen atmosphere. The reaction mixture was filtered and the solvent concentrated under reduced pressure. The residue was purified by column chromatography over silica gel using 10% ethyl acetate in petroleum ether as eluent to yield (10 g) of the sub-title compound as a solid.
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5 g
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60 g
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22 g
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100 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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